2-(1-methyl-1H-pyrrol-2-yl)acetamide
CAS No.: 69786-03-4
Cat. No.: VC19375422
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69786-03-4 |
|---|---|
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 2-(1-methylpyrrol-2-yl)acetamide |
| Standard InChI | InChI=1S/C7H10N2O/c1-9-4-2-3-6(9)5-7(8)10/h2-4H,5H2,1H3,(H2,8,10) |
| Standard InChI Key | WXRSYWZYEYUKMW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC=C1CC(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name 2-(1-methylpyrrol-2-yl)acetamide reflects its structure: a pyrrole ring with a methyl group at the 1-position and an acetamide moiety at the 2-position. Key identifiers include:
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CAS Registry Number: 69786-03-4
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Molecular Formula: C₇H₁₀N₂O
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SMILES Notation: CN1C=CC=C1CC(=O)N
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InChIKey: WXRSYWZYEYUKMW-UHFFFAOYSA-N
The compound’s planar pyrrole ring and acetamide side chain enable π-π stacking and hydrogen bonding, critical for interactions in biological systems .
Synthesis and Structural Elucidation
Synthetic Routes
While direct synthesis protocols for 2-(1-methyl-1H-pyrrol-2-yl)acetamide are sparsely documented, analogous pyrrole derivatives are typically synthesized via:
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Cyclization Reactions: Condensation of aldehydes/ketones with amines, followed by oxidative aromatization .
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Acylation: Introducing the acetamide group using acetic anhydride or acetyl chloride.
A metal-free one-pot synthesis involving tert-butyl hydroperoxide (TBHP) and activated carbon has been reported for related polysubstituted pyrroles, suggesting adaptability for this compound .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 2.15 (s, 3H, methyl), δ 2.42–2.50 (s, 6H, acetyl groups), and δ 6.71–7.76 (aromatic protons) .
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¹³C NMR: Signals at δ 199.78 (carbonyl), δ 122.59–146.61 (pyrrole carbons), and δ 27.24–30.90 (methyl carbons) .
Pharmacological and Biological Activities
α-Glucosidase Inhibition
Structurally related chloro-substituted pyrrole acetamides exhibit α-glucosidase inhibitory activity, a therapeutic target for managing type 2 diabetes . While direct evidence for 2-(1-methyl-1H-pyrrol-2-yl)acetamide is lacking, its scaffold’s electron-rich aromatic system may facilitate enzyme binding .
Comparative Analysis with Related Compounds
| Property | 2-(1-Methyl-1H-pyrrol-2-yl)acetamide | N-(1-Methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)acetamide |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O | C₁₀H₁₄N₂O |
| Molecular Weight | 138.17 g/mol | 178.23 g/mol |
| Substituents | Acetamide | Allyl and acetamide |
| Bioactivity | Potential enzyme inhibition | Undocumented |
The allyl group in the latter compound may enhance lipophilicity, altering pharmacokinetic profiles .
Recent Advances and Future Directions
2024–2025 Research Highlights
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Structural Optimization: Modifications at the pyrrole 3- and 4-positions to enhance bioactivity .
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Hybrid Derivatives: Synthesis of hydrazone and Schiff base analogs for targeted drug delivery .
Challenges and Opportunities
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